2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran
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Overview
Description
2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-butylphenol and fluorinated reagents.
Cyclization: The cyclization of the intermediate compounds is carried out to form the benzopyran ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A benzopyran derivative known for its anticoagulant properties.
Flavonoids: A class of compounds with a similar benzopyran core, widely found in plants and known for their antioxidant properties.
Uniqueness
2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran is unique due to the presence of butyl and fluorine substitutions, which can significantly alter its chemical and biological properties compared to other benzopyran derivatives
Properties
CAS No. |
819861-99-9 |
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Molecular Formula |
C13H16F2O |
Molecular Weight |
226.26 g/mol |
IUPAC Name |
2-butyl-7,8-difluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C13H16F2O/c1-2-3-4-10-7-5-9-6-8-11(14)12(15)13(9)16-10/h6,8,10H,2-5,7H2,1H3 |
InChI Key |
BVRQZORNDPROHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC2=C(O1)C(=C(C=C2)F)F |
Origin of Product |
United States |
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